Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a benzyloxy group at the 2-position of the phenyl ring, a methyl group at the 5-position, and a carboxylate ester at the 6-position. Its structural features influence electronic properties, solubility, and intermolecular interactions, which are critical for its functional applications .
Properties
IUPAC Name |
methyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-10-6-7-11-17(16)28-12-15-8-4-3-5-9-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXVFQLRBFISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition can lead to significant alterations in cell cycle progression and induce apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, a biochemical pathway crucial for cell proliferation. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell death or apoptosis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, similar compounds have demonstrated good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM. This suggests that the compound may have favorable bioavailability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are largely due to its triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors This allows the compound to interact with various biomolecules and participate in numerous biochemical reactions
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The exact cellular processes influenced by this compound and the mechanisms through which it exerts these effects remain to be determined.
Biological Activity
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H20N4O2
- Molecular Weight : 360.4091 g/mol
- CAS Number : 681471-86-3
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives containing the triazolo-pyrimidine scaffold have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 8.5 |
| Compound B | HePG-2 | 12.3 |
| Compound C | MCF-7 | 10.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, including the NF-kB signaling pathway. In a study assessing various derivatives, this compound showed significant inhibition of LPS-induced inflammation in macrophage models.
Anticonvulsant Activity
In preclinical models of epilepsy, compounds with similar structures demonstrated anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels. For example, a related compound exhibited an ED50 value of 84.9 mg/kg in the Maximal Electroshock (MES) test.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- EGFR-TK Inhibition : Similar compounds have been identified as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and survival.
- MAPK Pathway Modulation : The compound may influence mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.
Case Studies
- Study on Antitumor Effects : A recent investigation into triazole derivatives revealed that this compound significantly reduced cell viability in HCT-116 and MCF-7 cell lines compared to controls.
- Anti-inflammatory Research : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related triazolopyrimidines (Table 1), focusing on substituent positions, regiochemistry, and functional groups.
Table 1: Key Structural Analogues and Their Features
Physical and Chemical Properties
- Crystal Packing : π-π stacking interactions observed in analogues (e.g., ) depend on aromatic substituents. The ortho-benzyloxy group in the target compound may disrupt such interactions due to steric bulk, affecting crystallinity .
- pKa and Solubility : While the target compound lacks explicit pKa data, analogues with electron-withdrawing groups (e.g., carboxamide in ) show higher solubility than esters. The methyl ester in the target compound likely confers intermediate polarity .
Preparation Methods
Three-Component Condensation Mechanism
The reaction proceeds through a Knoevenagel condensation between methyl acetoacetate and 2-(benzyloxy)benzaldehyde, followed by Michael addition of 3-amino-1,2,4-triazole to the α,β-unsaturated intermediate. Intramolecular cyclization then forms the triazolo[1,5-a]pyrimidine ring. Two competing pathways are proposed:
- Pathway A : Lewis base-catalyzed activation of the methylene compound and aldehyde, leading to a Knoevenagel adduct.
- Pathway B : Formation of an iminium intermediate that reacts with the enol form of methyl acetoacetate.
The choice of catalyst critically influences the dominant pathway and regioselectivity.
Catalytic Systems and Reaction Optimization
Green Solvent Approaches
Recent protocols emphasize eco-friendly conditions. A mixture of water and ethanol (1:1 v/v) at reflux (78°C) with 4,4’-trimethylenedipiperidine (TMDP, 15 mol%) achieves yields of 82–89% for analogous triazolo[1,5-a]pyrimidines. TMDP acts as a dual hydrogen-bond donor and Lewis base, facilitating both condensation and cyclization steps. Key advantages include:
Ionic Liquid and POCl3-Mediated Methods
Alternative routes employ phosphorus oxychloride (POCl3) as both solvent and catalyst. In a representative procedure:
- 3-Amino-1,2,4-triazole (1.2 equiv), methyl acetoacetate (1.0 equiv), and 2-(benzyloxy)benzaldehyde (1.0 equiv) are stirred in POCl3 (5 mL/mmol) at 115–120°C for 12 h.
- The mixture is quenched with ice-water, neutralized with K2CO3, and extracted with ethyl acetate.
- Chromatographic purification (SiO2, hexane:EtOAc 3:1) yields the product as a white solid (68–74%).
POCl3 promotes cyclodehydration but requires careful handling due to corrosivity and moisture sensitivity.
Structural and Reaction Parameter Optimization
Solvent Effects
Comparative studies show solvent polarity significantly impacts yield:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Water:Ethanol (1:1) | 48.3 | 89 |
| POCl3 | 13.9 | 74 |
| DMF | 36.7 | 63 |
Polar aprotic solvents like DMF reduce yields due to competitive coordination with catalysts.
Temperature and Time Profiling
Optimal conditions for the TMDP-catalyzed route:
- 65°C : 6 h (89% yield)
- 80°C : 4 h (85% yield, increased side products)
- Room temperature : <10% conversion after 24 h.
Spectroscopic Characterization and Validation
The synthesized compound exhibits characteristic spectral features:
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.28 (m, 5H, Bn), 7.02 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (t, J=7.6 Hz, 1H, Ar-H), 5.21 (s, 2H, OCH2Ph), 4.97 (s, 1H, H-7), 3.72 (s, 3H, COOCH3), 2.41 (s, 3H, CH3).
- 13C NMR : δ 169.8 (COO), 158.2 (C-6), 152.4 (C-2), 134.7–114.2 (aromatic carbons), 55.6 (OCH2Ph), 21.3 (CH3).
Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 405.1 [M+H]+.
Mechanistic Insights and Byproduct Analysis
Side products arise from:
- Incomplete cyclization : Isolable intermediates include the open-chain enamine (3–7% yield).
- Oxidation : Trace amounts (≤2%) of the fully aromatic triazolo[1,5-a]pyrimidine result from aerial oxidation.
Suppression strategies:
Comparative Evaluation of Synthetic Protocols
| Parameter | TMDP/Water-Ethanol | POCl3 |
|---|---|---|
| Yield (%) | 89 | 74 |
| Reaction Time (h) | 6 | 12 |
| Catalyst Cost ($/g) | 0.45 | 0.12 |
| E-Factor | 8.7 | 14.2 |
| Safety | Non-corrosive | PCl3 emissions |
The TMDP route offers superior sustainability, while POCl3 provides cost advantages for small-scale synthesis.
Industrial-Scale Adaptation Challenges
Key considerations for kilogram-scale production:
- Exothermicity Management : Semi-batch addition of aldehyde to prevent thermal runaway (ΔTmax = 42°C).
- Crystallization Optimization : Use of heptane:THF (4:1) for polymorph control (Form II, melting point 162–164°C).
- Waste Streams : TMDP-mediated processes generate aqueous ethanol waste (COD 12,500 mg/L), requiring biodegradation pretreatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
